Clavulanic Acid Methyl-d3 Ester
Description
Significance of Deuterium-Labeled Compounds in Contemporary Chemical Biology and Pharmaceutical Science
Deuterium-labeled compounds, where one or more hydrogen atoms are replaced by their heavier, stable isotope deuterium (B1214612), are invaluable in modern scientific research. clearsynth.comclearsynth.com This isotopic substitution, while maintaining the compound's fundamental chemical properties, imparts a greater mass. clearsynth.com This seemingly subtle change has profound implications for various analytical and research applications.
In chemical biology and pharmaceutical science, deuterium labeling is a powerful technique for several reasons:
Mechanistic and Kinetic Studies: The increased mass of deuterium can alter the vibrational frequency of chemical bonds, leading to a phenomenon known as the kinetic isotope effect (KIE). symeres.com By comparing the reaction rates of deuterated and non-deuterated compounds, researchers can gain insights into reaction mechanisms and identify rate-determining steps. symeres.com
Metabolic Studies: Deuterium-labeled compounds serve as excellent tracers to study the metabolic fate of drugs and other molecules within biological systems. clearsynth.comsymeres.com By tracking the deuterated compound and its metabolites, scientists can better understand processes like absorption, distribution, metabolism, and excretion (ADME). hwb.gov.in This information is critical for drug discovery and development. clearsynth.com
Internal Standards for Mass Spectrometry: Due to their mass difference from their non-labeled counterparts, deuterium-labeled compounds are widely used as internal standards in mass spectrometry (MS). pharmaffiliates.comacs.org This allows for precise and accurate quantification of the target analyte in complex biological matrices. acs.org
Structural Elucidation: Deuterium labeling is also employed in nuclear magnetic resonance (NMR) spectroscopy and neutron scattering to determine the three-dimensional structure of molecules and study protein-ligand interactions. clearsynth.comspectroscopyonline.com
Overview of Clavulanic Acid and its Esters as β-Lactamase Inhibitor Analogs in Research Contexts
Clavulanic acid is a naturally occurring compound isolated from the bacterium Streptomyces clavuligerus. nih.gov While it possesses weak intrinsic antibacterial activity, its primary significance lies in its ability to inhibit β-lactamase enzymes. nih.govresearchgate.net These enzymes are produced by various bacteria and are a primary mechanism of resistance to β-lactam antibiotics like penicillins and cephalosporins. youtube.com By inactivating β-lactamases, clavulanic acid can restore the efficacy of these antibiotics against resistant bacterial strains. drugbank.com
In a research context, clavulanic acid and its ester derivatives, such as the methyl ester, serve as valuable tools for studying the mechanisms of β-lactamase inhibition. nih.gov They are used to investigate the structure and function of these enzymes, screen for new and more potent inhibitors, and understand the molecular basis of antibiotic resistance. The esterification of clavulanic acid can modify its properties, such as its ability to penetrate bacterial cell walls, providing researchers with a range of probes to explore different aspects of β-lactamase biology.
Rationale for the Specific Deuteration of the Methyl Ester Moiety (Methyl-d3) for Research Applications
The specific labeling of the methyl ester group in Clavulanic Acid Methyl-d3 Ester with three deuterium atoms (a methyl-d3 group) is a deliberate choice driven by key research applications, particularly in the field of quantitative analysis using mass spectrometry.
The primary rationale for using the methyl-d3 labeled ester is its application as an internal standard in LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) assays designed to quantify clavulanic acid or its metabolites in biological samples. nih.gov Here's why the methyl-d3 group is advantageous:
Distinct Mass Shift: The presence of three deuterium atoms results in a clear and predictable mass shift of +3 Da compared to the unlabeled methyl ester. This distinct mass difference allows the mass spectrometer to easily differentiate between the analyte (unlabeled clavulanic acid or its ester) and the internal standard (this compound).
Co-elution in Chromatography: Since the isotopic labeling has a minimal effect on the compound's chromatographic behavior, the deuterated standard co-elutes with the unlabeled analyte during liquid chromatography. This simultaneous elution is crucial for accurate quantification as it ensures that both compounds experience the same ionization and detection conditions in the mass spectrometer.
Minimizing Isotopic Interference: The use of a deuterated standard helps to minimize interference from naturally occurring isotopes (like Carbon-13) in the sample matrix, which can sometimes complicate the analysis of the unlabeled analyte.
Improved Accuracy and Precision: By adding a known amount of the deuterated internal standard to the sample, researchers can correct for any variations in sample preparation, injection volume, and instrument response. This leads to highly accurate and precise measurements of the target compound's concentration.
In a study on the pharmacokinetics of clavulanic acid in broiler chickens, the use of a labeled internal standard like a clavulanic acid methyl ester derivative was considered essential for accurate quantification in biological matrices. nih.gov While that particular study ultimately used a different internal standard due to stability issues with the specific labeled compound they tested, it highlights the importance of isotopically labeled standards in such research. nih.gov
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₈D₃NO₅ | axios-research.com |
| Molecular Weight | 216.21 g/mol | axios-research.comsimsonpharma.com |
| Appearance | Oily Liquid | lgcstandards.com |
| Color | Light Yellow | lgcstandards.com |
| Unlabeled CAS Number | 57943-82-5 | lgcstandards.com |
| Labeled CAS Number | 1821757-56-5 | axios-research.comsimsonpharma.com |
Properties
Molecular Formula |
C₉H₈D₃NO₅ |
|---|---|
Molecular Weight |
216.21 |
Synonyms |
(2R,3Z,5R)-3-(2-Hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid Methyl-d3 Ester; [2R-(2α,3Z,5α)]- 3-(2-Hydroxyethylidene)-7-oxo-4-oxa-_x000B_1-azabicyclo[3.2.0]heptane-2-carboxylic Acid Methyl-d3 Ester; Methyl-d3 Clavulanate; |
Origin of Product |
United States |
Synthesis and Isotopic Labeling Methodologies for Clavulanic Acid Methyl D3 Ester
Strategies for Deuterium (B1214612) Incorporation into the Methyl Ester Group
The primary objective in the synthesis of Clavulanic Acid Methyl-d3 Ester is the specific and efficient incorporation of three deuterium atoms onto the methyl group of the ester functionality. Several established chemical strategies can be employed to achieve this targeted deuteration.
One of the most direct methods is the Fischer-Speier esterification of clavulanic acid using deuterated methanol (B129727) (CD₃OD) in the presence of an acid catalyst. This equilibrium-driven reaction involves the protonation of the carboxylic acid group of clavulanic acid, followed by nucleophilic attack by the deuterated methanol. The use of a large excess of CD₃OD can drive the reaction towards the formation of the desired methyl-d3 ester.
Another common strategy involves the use of deuterated methylating agents . These reagents can convert the carboxylic acid group of clavulanic acid, or more commonly its corresponding carboxylate salt (such as potassium clavulanate), into the methyl-d3 ester. A widely used reagent for this purpose is methyl-d3 iodide (CD₃I) . The reaction typically proceeds via an Sₙ2 mechanism where the clavulanate anion acts as a nucleophile, attacking the electrophilic methyl-d3 group of the iodide and displacing the iodide leaving group. This method is often preferred due to its high efficiency and the commercial availability of high-purity CD₃I.
Other deuterated methylating agents that can be utilized include:
Dimethyl-d6 sulfate (B86663) ((CD₃)₂SO₄): A powerful and efficient methylating agent, though its use requires careful handling due to its toxicity.
Trimethylsilyldiazomethane-d3 (TMS-CHN₂-d3): While not commercially standard, a deuterated version of TMS-CHN₂ could react with the carboxylic acid to form the methyl-d3 ester.
A third strategy is transesterification , where an existing ester of clavulanic acid is converted to the methyl-d3 ester by reaction with deuterated methanol in the presence of an acid or base catalyst. While feasible, this is a less direct approach compared to the direct esterification of clavulanic acid.
Precursor Compounds and Reaction Pathways for Targeted Deuteration
The synthesis of this compound begins with a suitable precursor, which is typically clavulanic acid or one of its salts.
Precursor Compounds:
Potassium Clavulanate: This is the most common and commercially available salt of clavulanic acid. Its stability and solubility in certain organic solvents make it an excellent starting material for esterification reactions.
Clavulanic Acid: The free acid can also be used directly, particularly in acid-catalyzed esterification reactions with deuterated methanol. nih.gov
Reaction Pathways:
A plausible and efficient reaction pathway for the synthesis of this compound involves the reaction of potassium clavulanate with methyl-d3 iodide in an inert aprotic solvent, such as acetone (B3395972) or dimethylformamide (DMF). This reaction is a nucleophilic substitution where the clavulanate anion displaces the iodide from the deuterated methyl group.
Reaction Scheme:
The reaction is typically carried out at room temperature or with gentle heating to ensure completion. The progress of the reaction can be monitored using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Purification and Isolation Techniques for Isotopic Purity Enhancement
Following the synthesis, the reaction mixture will contain the desired this compound, unreacted starting materials, the salt byproduct (e.g., potassium iodide), and potentially side products. Therefore, a robust purification process is crucial to isolate the target compound and ensure high chemical and isotopic purity. vivanls.com
Chromatographic Methods:
High-performance liquid chromatography (HPLC) is the most effective and widely used technique for the purification of this compound. lgcstandards.com Reversed-phase HPLC, using a C18 or similar stationary phase, is particularly suitable. A gradient elution system with a mobile phase consisting of a mixture of water and an organic solvent (such as acetonitrile (B52724) or methanol), often with a small amount of an acid modifier like formic acid, allows for the efficient separation of the deuterated ester from impurities. The fractions containing the pure product are collected, and the solvent is removed under reduced pressure to yield the final compound.
Other chromatographic techniques that can be employed include:
Flash Chromatography: A preparative column chromatography technique that can be used for a preliminary purification step to remove the bulk of the impurities before final purification by HPLC.
Thin-Layer Chromatography (TLC): Primarily used for monitoring the progress of the reaction and for identifying the fractions containing the product during column chromatography.
The purification process is critical not only for removing chemical impurities but also for separating any incompletely deuterated or non-deuterated clavulanic acid methyl ester, thereby enhancing the isotopic purity of the final product.
Isotopic Enrichment Verification Methodologies
Once the this compound has been purified, it is essential to verify its structure and determine its isotopic enrichment. This is typically achieved using a combination of spectroscopic techniques. rsc.org
Mass Spectrometry (MS):
Mass spectrometry is a primary tool for confirming the incorporation of deuterium and quantifying the isotopic purity. rsc.org High-resolution mass spectrometry (HRMS) provides an accurate mass measurement of the molecular ion, which will be higher than that of the unlabeled compound due to the presence of the three deuterium atoms. The mass difference should correspond to the mass of three deuterium atoms minus the mass of three protium (B1232500) atoms.
By analyzing the isotopic distribution of the molecular ion peak, the percentage of isotopic enrichment can be calculated. The mass spectrum will show the relative intensities of the ions corresponding to the fully deuterated compound (d3), as well as any partially deuterated (d1, d2) and non-deuterated (d0) species.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is another powerful technique for structural confirmation and isotopic analysis.
¹H NMR (Proton NMR): In the ¹H NMR spectrum of highly enriched this compound, the characteristic singlet signal corresponding to the methyl ester protons (typically around 3.8 ppm) will be significantly diminished or absent. The presence of a very small residual peak can be used to quantify the amount of non-deuterated impurity.
²H NMR (Deuterium NMR): A ²H NMR spectrum will show a signal at the chemical shift corresponding to the methyl ester group, confirming the location of the deuterium labels.
¹³C NMR (Carbon-13 NMR): The carbon of the methyl-d3 group will exhibit a characteristic multiplet pattern due to coupling with the three deuterium atoms (a septet), providing further confirmation of successful deuteration.
The combination of these analytical techniques provides a comprehensive characterization of the synthesized this compound, ensuring its identity, purity, and isotopic enrichment meet the required standards for its intended application.
Table of Analytical Data for a Related Labeled Compound
The following table presents typical analytical data for a commercially available isotopically labeled clavulanate derivative, which is illustrative of the characterization performed for such compounds.
| Analysis Type | Method | Result | Reference |
| Purity | RP-HPLC | 97.89% | medchemexpress.com |
| Identity | ¹H NMR | Conforms to structure | medchemexpress.com |
| Identity | Mass Spectrometry | Conforms to structure | medchemexpress.com |
Advanced Analytical Characterization and Quantification of Clavulanic Acid Methyl D3 Ester
Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods Utilizing Deuterated Analogs
The development of a validated LC-MS/MS method is a meticulous process that involves the optimization of numerous parameters to ensure selectivity, sensitivity, and reproducibility. The use of a deuterated internal standard like Clavulanic Acid Methyl-d3 Ester is integral to this process, as it mimics the behavior of the analyte, clavulanic acid, throughout the analytical workflow.
Achieving efficient chromatographic separation is fundamental to minimizing interferences from endogenous matrix components. researchgate.net The goal is to obtain a symmetrical peak shape and adequate resolution for both clavulanic acid and its deuterated internal standard. oup.com Key parameters that are optimized include the stationary phase (column chemistry), mobile phase composition, flow rate, and column temperature.
For the analysis of clavulanic acid, a polar and unstable compound, reversed-phase chromatography is commonly employed. oup.commdpi.com A C18 column is a frequent choice for the stationary phase. mdpi.comnih.gov The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. oup.comresearchgate.net The pH of the aqueous component is a critical parameter, as clavulanic acid stability is pH-dependent, with optimal stability often found in slightly acidic conditions around pH 6. nih.gov Gradient elution, where the proportion of the organic solvent is varied over time, is often used to achieve better separation and peak shape. mdpi.com
Table 1: Typical Optimized Chromatographic Conditions for Clavulanic Acid Analysis
| Parameter | Condition | Rationale |
|---|---|---|
| Analytical Column | Reversed-phase C18 (e.g., 4.6 x 100 mm, 2.7 µm) mdpi.com | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase | A: 0.1% Formic Acid in Water mdpi.com B: Acetonitrile mdpi.com | Formic acid aids in protonation for positive ion mode or provides protons for negative ion mode, improving ionization efficiency. Acetonitrile is a common organic modifier. |
| Flow Rate | 0.5 - 0.8 mL/min oup.commdpi.com | Balances analysis time with separation efficiency and system pressure. |
| Elution | Gradient mdpi.com | Allows for efficient elution of a range of compounds with varying polarities and sharpens peaks. |
| Column Temperature | Ambient or controlled (e.g., 40 °C) | Temperature affects viscosity and retention times; control ensures reproducibility. |
| Injection Volume | 2 - 15 µL researchgate.netnih.gov | Small volumes are used to prevent column overload and peak distortion. |
Tandem mass spectrometry (MS/MS) offers high selectivity and sensitivity for quantification. The most common mode for quantitative bioanalysis is Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM). wikipedia.orgnih.gov In SRM, the first quadrupole selects a specific precursor ion (the molecular ion of the analyte), which is then fragmented in the collision cell. The third quadrupole selects a specific product ion for detection. cuni.cz This process is highly specific, as the combination of precursor and product ion masses is unique to the target analyte. nih.gov
For clavulanic acid, electrospray ionization (ESI) is typically used, and it can be detected in either positive or negative ion mode. However, the negative ion mode often provides a higher response and is frequently preferred. mdpi.comiosrjournals.org The precursor ion for clavulanic acid in negative mode is the deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of 198.0. mdpi.comresearchgate.net For the internal standard, this compound, the precursor ion would be correspondingly higher due to the addition of the methyl-d3 group. Upon fragmentation, a characteristic product ion is monitored. For clavulanic acid, a common transition is m/z 198.0 → 136.0. iosrjournals.org
Table 2: Example of Selected Reaction Monitoring (SRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
|---|---|---|---|
| Clavulanic Acid | 198.0 mdpi.comresearchgate.net | 136.0 iosrjournals.org | ESI- mdpi.com |
Application of this compound as an Internal Standard in Quantitative Analyses
The primary role of an internal standard (IS) in quantitative analysis is to correct for the loss of analyte during sample processing and for variations in instrument response. longdom.org A stable isotope-labeled internal standard, like this compound, is considered the "gold standard" because its chemical and physical properties are nearly identical to the analyte. It co-elutes with the analyte and experiences similar effects from the sample matrix, leading to more accurate and precise results. wikipedia.org
Matrix effects are a significant challenge in LC-MS/MS analysis of complex biological samples like plasma. longdom.orgnih.gov These effects, caused by co-eluting endogenous components, can either suppress or enhance the ionization of the analyte, leading to inaccurate quantification. psu.edunih.gov Ion suppression is the more common phenomenon and can significantly reduce the sensitivity of the assay. longdom.org
The use of a co-eluting, stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects. researchgate.net Since the internal standard is affected by ion suppression or enhancement in the same way as the analyte, the ratio of their peak areas remains constant, thus providing a reliable measure of the analyte's concentration. The matrix effect is typically assessed during method validation by comparing the response of the analyte in a post-extraction spiked sample with its response in a neat solution.
Table 3: Hypothetical Matrix Effect Assessment Data
| Sample Type | Analyte Peak Area | IS Peak Area | Analyte/IS Ratio | Matrix Effect (%) |
|---|---|---|---|---|
| Neat Solution | 1,200,000 | 1,250,000 | 0.96 | N/A |
This table illustrates how the analyte/IS ratio remains consistent despite significant ion suppression, demonstrating the effectiveness of the internal standard.
The precision and accuracy of an analytical method are critical validation parameters that demonstrate its reliability. Precision refers to the closeness of repeated measurements, typically expressed as the coefficient of variation (CV, %), while accuracy is the closeness of the measured value to the true value, expressed as a percentage of the nominal concentration. nih.gov
Regulatory guidelines, such as those from the FDA and EMA, have strict acceptance criteria for precision and accuracy. nih.gov For a bioanalytical method to be considered valid, the precision (CV) should not exceed 15% (20% at the lower limit of quantification, LLOQ), and the accuracy should be within 85-115% (80-120% at the LLOQ). nih.gov The use of this compound as an internal standard is instrumental in achieving this level of performance.
Table 4: Example of Precision and Accuracy Data from a Method Validation Study
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Precision (CV, %) | Accuracy (%) |
|---|---|---|---|---|
| LLOQ | 25 | 26.5 | 8.5 nih.gov | 106.0 |
| Low QC | 50 | 52.0 | 6.8 nih.gov | 104.0 |
| Mid QC | 500 | 485.5 | 4.2 | 97.1 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuteration Site Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used for the structural elucidation of molecules. In the context of this compound, ¹H (proton) and ²H (deuterium) NMR would be employed to confirm the exact location of the deuterium (B1214612) atoms on the methyl ester group.
In a ¹H NMR spectrum of the non-deuterated Clavulanic Acid Methyl Ester, a singlet signal corresponding to the three protons of the methyl group (-OCH₃) would be observed. For this compound, this signal would be absent in the ¹H NMR spectrum, confirming the successful replacement of protons with deuterium atoms. A corresponding signal would appear in the ²H NMR spectrum, definitively proving the site of deuteration. This characterization is a critical quality control step in the synthesis of the deuterated internal standard to ensure its identity and purity before it is used in quantitative bioanalytical methods.
Compound Name Table
| Compound Name |
|---|
| Clavulanic Acid |
| This compound |
| Amoxicillin |
| Sulbactam |
| Tazobactam |
| Acetonitrile |
| Methanol |
| Formic Acid |
Deuterium NMR (²H NMR) Spectroscopy
Deuterium (²H) NMR spectroscopy is a specialized technique that probes the environment of deuterium nuclei within a molecule. For this compound, this analysis specifically targets the deuterated methyl (-CD₃) group of the ester functionality.
The ²H NMR spectrum of this compound is expected to show a single resonance corresponding to the three equivalent deuterium atoms of the methyl group. Unlike proton NMR, ²H NMR spectra are generally simpler due to the lower gyromagnetic ratio and natural abundance of deuterium. However, the key value of ²H NMR in this context lies in its utility for isotopic purity assessment and quantitative analysis.
The deuterium nucleus has a nuclear spin (I) of 1, which means it possesses an electric quadrupole moment. This property causes efficient nuclear relaxation, leading to broader resonance lines compared to protons. The line width of the -CD₃ signal can provide insights into the molecular dynamics and the local microenvironment of the ester group.
In quantitative NMR (qNMR) applications, ²H NMR can be used to determine the extent of deuteration. By integrating the signal corresponding to the -CD₃ group and comparing it against a known internal standard, the precise concentration and isotopic enrichment of the labeled compound can be verified. This is crucial for applications where this compound is used as an internal standard for mass spectrometry-based quantification of clavulanic acid.
Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) Spectral Analysis
Proton and Carbon-13 NMR are fundamental tools for structural elucidation. The introduction of deuterium in the methyl ester group induces specific and predictable changes in both types of spectra.
Proton NMR (¹H NMR)
In the ¹H NMR spectrum of this compound, the most significant feature is the absence of the signal corresponding to the methyl ester protons. In the unlabeled analogue, Clavulanic Acid Methyl Ester, these protons typically appear as a sharp singlet around 3.7-3.8 ppm. The disappearance of this peak is a direct confirmation of successful deuteration at the methyl ester position. The other proton signals corresponding to the clavulanic acid core structure remain.
Interactive Data Table: Comparative ¹H NMR Chemical Shifts (δ) in CDCl₃
Note: The following are predicted shifts based on the clavulanic acid structure. Actual values may vary slightly.
| Proton Assignment (Clavulanic Acid Core) | Expected Shift (δ) in Unlabeled Ester (ppm) | Expected Shift (δ) in Methyl-d3 Ester (ppm) | Multiplicity |
| H3 | ~3.10 | ~3.10 | d |
| H5 | ~5.05 | ~5.05 | t |
| H9 (vinyl) | ~4.95 | ~4.95 | m |
| -CH₂-OH | ~4.20 | ~4.20 | m |
| -CH₂-OH | Variable | Variable | br s |
| Ester -O-CH₃ | ~3.75 | Absent | s |
Carbon-13 NMR (¹³C NMR)
The ¹³C NMR spectrum provides complementary information. While most carbon signals of the clavulanic acid skeleton are unaffected, the signal for the deuterated methyl carbon (-CD₃) exhibits distinct characteristics. Due to the spin (I=1) of deuterium, the -CD₃ carbon signal is split into a 1:1:1 triplet. Furthermore, an isotopic effect typically causes this carbon to resonate at a slightly upfield (lower δ) chemical shift compared to a standard -CH₃ group. The quaternary carbons, including the carbonyls of the β-lactam and the ester, remain as singlets.
Interactive Data Table: Predicted ¹³C NMR Data for this compound in CDCl₃
| Carbon Assignment | Expected Chemical Shift (δ) in ppm | Expected Multiplicity |
| C2 (β-Lactam C=O) | ~175 | s |
| C5 | ~60 | d |
| C3 | ~50 | d |
| C9 (vinyl) | ~100 | d |
| C8 (vinyl) | ~150 | s |
| -C H₂-OH | ~65 | t |
| Ester C =O | ~168 | s |
| Ester -O-C D₃ | ~52 | t (JC-D) |
Infrared (IR) Spectroscopy for Vibrational Mode Analysis in Deuterated Species
Infrared (IR) spectroscopy measures the vibrational frequencies of chemical bonds. The substitution of hydrogen with the heavier deuterium isotope results in a significant and predictable shift of vibrational modes involving that atom. This phenomenon is particularly evident in the C-D stretching and bending vibrations of the methyl-d3 ester group.
Based on the harmonic oscillator approximation, the vibrational frequency is inversely proportional to the square root of the reduced mass of the system. Since deuterium is approximately twice as massive as hydrogen, C-D bond vibrations occur at lower wavenumbers than the corresponding C-H vibrations.
C-H vs. C-D Stretching: The characteristic stretching vibrations for C-H bonds in a methyl group appear in the 2850-3000 cm⁻¹ region. In this compound, these are replaced by C-D stretching absorptions, which are expected to appear in the 2100-2250 cm⁻¹ region. nih.govlibretexts.org This "quiet" region of the IR spectrum often allows for clear identification of the deuterated group.
Bending Vibrations: Similarly, the C-H bending (scissoring and rocking) vibrations, typically found around 1460 cm⁻¹ and 1380 cm⁻¹, will shift to lower frequencies (e.g., C-D bending modes can appear near 920-1340 cm⁻¹). nih.gov
Other key functional groups of the clavulanate core, such as the distinctive β-lactam carbonyl (~1800 cm⁻¹) and the ester carbonyl (~1750 cm⁻¹), are expected to show minimal to no shift, confirming that the isotopic label is confined to the methyl ester group. researchgate.netspectra-analysis.com
Interactive Data Table: Comparative IR Absorption Frequencies (cm⁻¹)
| Functional Group / Vibrational Mode | Typical Frequency in Unlabeled Ester (cm⁻¹) | Predicted Frequency in Methyl-d3 Ester (cm⁻¹) |
| O-H Stretch (alcohol) | 3200-3600 (broad) | 3200-3600 (broad) |
| C-H Stretch (sp³) | 2850-3000 | Absent from Methyl Group |
| C-D Stretch (sp³) | Not Present | ~2100-2250 |
| β-Lactam C=O Stretch | ~1800 | ~1800 |
| Ester C=O Stretch | ~1750 | ~1750 |
| C=C Stretch | ~1690 | ~1690 |
| C-H Bend (methyl) | ~1460, ~1380 | Shifted to lower frequency |
| C-O Stretch (ester) | 1100-1300 | 1100-1300 |
Role of Clavulanic Acid Methyl D3 Ester in Mechanistic and Degradation Studies
Investigation of Clavulanic Acid Degradation Pathways Using Labeled Analogs
The inherent instability of the clavulanic acid molecule is a significant challenge, impacting its efficacy and shelf-life. nih.govresearchgate.net Isotopic labeling with deuterium (B1214612) in the form of Clavulanic Acid Methyl-d3 Ester is a powerful strategy to study its degradation pathways. The deuterium label acts as a tracer, allowing researchers to follow the fate of the molecule through various chemical transformations without altering the fundamental chemical properties of the compound itself. medchemexpress.commedchemexpress.com
The stability of clavulanic acid is highly dependent on factors such as pH and temperature. researchgate.net Studies have shown that clavulanic acid is most stable at a slightly acidic pH of around 6.0-6.2. researchgate.netresearchgate.net As the pH becomes more acidic or alkaline, the rate of degradation increases significantly. researchgate.net Temperature also plays a crucial role; degradation is accelerated at higher temperatures. nih.govnih.gov For instance, at 25°C, a significant loss of clavulanic acid can be observed within 24-48 hours, whereas at 4°C, the stability is considerably improved. nih.govnih.gov
In this context, this compound is used as an internal standard in quantitative assays, such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS). Its utility lies in its ability to be distinguished from the non-labeled compound by its higher mass, allowing for accurate measurement of the parent compound's degradation over time under various controlled conditions.
Table 1: Stability of Clavulanic Acid under Various Conditions This table summarizes general findings on clavulanic acid stability, which forms the basis for studies involving its deuterated analogs.
| Condition | Observation | Reference |
|---|---|---|
| Temperature (4°C) | Amoxicillin retained 90% concentration for 80.3 hours; Clavulanate for 152 hours. | nih.gov |
| Temperature (25°C) | Amoxicillin retained 90% concentration for 24.8 hours; Clavulanate for 26 hours. | nih.gov |
| Temperature (37°C) | Clavulanate retained 90% concentration for only 6.4 hours. | nih.gov |
| pH (6.0 - 7.2) | Optimal stability observed at 20°C. | researchgate.net |
| pH (Acidic/Alkaline) | Degradation occurs more rapidly in basic solutions than in acidic ones. | researchgate.net |
| Storage (Refrigerated) | In reconstituted suspensions, clavulanic acid degradation was minimal (12.9%) over 7 days at 8°C. | nih.gov |
| Storage (Room Temp) | In reconstituted suspensions, clavulanic acid degradation was significant (72.3%) over 7 days at 28°C. | nih.gov |
Beyond controlled laboratory buffers, environmental factors such as light and the presence of other chemicals can influence the stability of clavulanic acid. researchgate.net Forced degradation studies, which expose the compound to stress conditions like UV light, oxidation, and humidity, are essential for understanding its intrinsic stability. researchgate.netnetzsch.com By using this compound in these studies, researchers can precisely monitor its degradation profile and compare it to the non-deuterated form. This comparison helps determine if the isotopic substitution itself imparts any change in stability, although such effects are generally minimal. The primary role of the deuterated compound remains as a tracer to ensure that the degradation products identified are genuinely from the clavulanic acid backbone and not from matrix effects or impurities.
One of the most powerful applications of this compound is in the identification of degradation products. The degradation of clavulanic acid involves complex reactions, including hydrolysis of the β-lactam ring. nih.gov When the deuterated ester is used, any degradation fragment that retains the methyl ester group will carry the deuterium label (a mass increase of 3 Da). This isotopic signature makes the fragments easily identifiable in mass spectrometry analysis. By tracking the appearance of these labeled fragments, a definitive map of the degradation pathway can be constructed, confirming the sequence of bond cleavages and molecular rearrangements.
Deuterium Isotope Effects in Reaction Kinetics Relevant to Clavulanic Acid Ester Chemistry
The substitution of hydrogen with deuterium, a heavier isotope, can influence the rate of a chemical reaction. This phenomenon, known as the deuterium kinetic isotope effect (KIE), occurs when the bond to the isotope is broken or significantly altered in the rate-determining step of the reaction. nih.govyoutube.com A C-D bond has a lower zero-point energy than a C-H bond, making it stronger and requiring more energy to break. Consequently, reactions involving the cleavage of a C-D bond are typically slower than those involving a C-H bond. nih.gov
In the context of this compound, the deuterium atoms are on the methyl group of the ester. If a degradation or transformation mechanism involves the cleavage of a C-H bond on this methyl group in its rate-limiting step, then the reaction rate for the deuterated compound will be slower than for its non-deuterated counterpart. Observing a KIE (a ratio of the reaction rates, kH/kD > 1) provides strong evidence for the involvement of that specific C-H/C-D bond in the reaction mechanism. Conversely, the absence of a KIE (kH/kD ≈ 1) indicates that the bond is not broken or significantly affected in the rate-determining step. nih.govmdpi.com This allows chemists to probe and validate proposed reaction mechanisms with high precision.
Table 2: Conceptual Application of KIE in Clavulanic Acid Ester Studies
| Observed KIE (kH/kD) | Mechanistic Implication for the Methyl Ester Group |
|---|---|
| > 1 (Significant) | The C-H bond on the methyl ester is likely broken or rehybridized in the rate-determining step of the reaction. |
| ≈ 1 (No effect) | The C-H bonds on the methyl ester are not involved in the rate-determining step. The reaction's bottleneck is elsewhere in the molecule (e.g., β-lactam ring opening). |
| < 1 (Inverse KIE) | The C-H bond becomes sterically more hindered or its vibrational frequencies stiffen in the transition state compared to the reactant. |
Application in Studies of Non-Enzymatic Transformation Mechanisms
Clavulanic acid can degrade through non-enzymatic pathways, primarily through hydrolysis. researchgate.net The β-lactam ring is susceptible to nucleophilic attack by water, leading to its opening and the loss of inhibitory activity. nih.gov Understanding the mechanism of this hydrolysis is key to developing more stable formulations.
This compound is invaluable for these mechanistic studies. By monitoring the reaction kinetics and products in aqueous solutions at different pH values, the role of the ester group in the degradation process can be evaluated. For example, researchers can determine if the hydrolysis of the ester occurs before, after, or concurrently with the hydrolysis of the β-lactam ring. The isotopic label ensures that the ester's fate can be followed independently of other molecular changes, providing clear and unambiguous data for constructing detailed non-enzymatic transformation models.
Applications in Pre Clinical and Pharmaceutical Research Methodologies Non Clinical
Utilization in Drug Metabolism Studies (In Vitro and Ex Vivo Models)
In the realm of preclinical drug metabolism and pharmacokinetics (DMPK), Clavulanic Acid Methyl-d3 Ester is instrumental. Stable isotope-labeled compounds are widely used as internal standards in bioanalytical methods for metabolism studies. acanthusresearch.com They are essential for accurately determining the absorption, distribution, metabolism, and excretion (ADME) of the parent drug. alfa-chemistry.com
The deuterium (B1214612) label on this compound acts as a tracer, enabling researchers to follow the metabolic journey of the compound in various in vitro and ex vivo models, such as liver microsomes or tissue homogenates. musechem.com When the labeled compound is introduced into these biological systems, its metabolic fate can be tracked with high precision using techniques like liquid chromatography-mass spectrometry (LC-MS). alfa-chemistry.com This allows for the identification and quantification of metabolites formed from the clavulanic acid ester. The distinct mass of the labeled compound and its subsequent metabolites allows them to be clearly distinguished from endogenous molecules within the complex biological matrix. musechem.com
A primary challenge in metabolism studies is distinguishing the parent drug from its metabolites, which often have very similar chemical structures. Isotopic labeling provides a definitive solution. This compound has a higher molecular weight than its unlabeled counterpart due to the three deuterium atoms. pharmaffiliates.com This mass difference is easily detected by a mass spectrometer.
When analyzing a sample, both the parent compound and its metabolites will be present. If a metabolite retains the deuterated methyl ester group, it will have a mass that is 3 Daltons higher than the corresponding unlabeled metabolite. This clear mass shift allows for the unambiguous differentiation between the administered labeled compound and any newly formed metabolites. musechem.com This technique is crucial for building a comprehensive metabolic profile and understanding potential biotransformation pathways without interference from the unlabeled parent compound.
| Application | Technique | Advantage of Isotopic Labeling | Outcome |
| Metabolic Fate Tracing | LC-MS/MS | The deuterium label acts as a tracer in complex biological matrices. musechem.com | Identification and characterization of metabolic pathways of clavulanic acid. |
| Parent vs. Metabolite Differentiation | High-Resolution Mass Spectrometry (HRMS) | The distinct mass shift allows clear separation of the labeled parent compound from its metabolites. clearsynth.com | Accurate metabolic profiling and elucidation of biotransformation. |
Advanced Reference Standard for Quality Control and Analytical Method Development
This compound is an essential reference standard for quality control (QC) and the development of robust analytical methods in pharmaceutical settings. synzeal.com Reference standards are critical for ensuring the accuracy, precision, and reliability of analytical procedures used during drug manufacturing and formulation. alfa-chemistry.comsynzeal.com
In quantitative analysis, particularly using LC-MS, this compound is an ideal internal standard. nih.gov An internal standard is a compound with similar physicochemical properties to the analyte, which is added in a known quantity to all samples, including calibrators and quality controls. acanthusresearch.com Its purpose is to correct for variations during sample processing and analysis. clearsynth.com
Before running a batch of samples, system suitability tests are performed to ensure the analytical equipment is functioning correctly. Calibration curves are generated by plotting the response ratio of the analyte to the internal standard against a series of known concentrations. The near-identical chemical behavior of the labeled standard to the unlabeled analyte ensures a reliable and reproducible calibration, which is fundamental for accurate quantification. acanthusresearch.comclearsynth.com
Pharmaceutical manufacturing processes can result in impurities, which must be identified and quantified to ensure the safety and efficacy of the final drug product. researchgate.net this compound can be used in the development of analytical methods designed to separate and measure such impurities in clavulanic acid and its related substances. pharmaffiliates.com By using a highly characterized and pure labeled standard, analytical methods can be validated for their ability to accurately quantify known and unknown impurities. This is crucial for process optimization and for meeting the stringent requirements of regulatory bodies. synzeal.com
| Parameter | Role of this compound | Analytical Technique | Regulatory Significance |
| Method Validation | Serves as an internal standard to ensure method robustness and reliability. clearsynth.com | HPLC, LC-MS/MS | Confirms the analytical procedure is fit for its intended purpose. researchgate.net |
| Calibration | Acts as a reference point for accurate instrument calibration and quantification. clearsynth.com | LC-MS/MS | Ensures accurate measurement of the active pharmaceutical ingredient (API). |
| Impurity Quantification | Used to validate methods for the precise measurement of process-related impurities and degradants. | HPLC, LC-MS | Ensures the final product meets purity specifications set by pharmacopeias and health authorities. researchgate.netresearchgate.net |
Role in Bioanalytical Assay Development and Validation for Pre-clinical Samples
The development and validation of bioanalytical methods are mandatory for analyzing samples from preclinical pharmacokinetic and toxicokinetic studies. europa.eueuropa.eu These assays measure the concentration of a drug and its metabolites in biological matrices like plasma, blood, or tissue. europa.eu this compound is considered the "gold standard" for use as an internal standard in these assays.
The validation process for a bioanalytical method assesses several key parameters, including accuracy, precision, selectivity, stability, and the effect of the biological matrix. fda.govfda.gov Using a stable isotope-labeled internal standard like this compound is highly recommended by regulatory agencies such as the FDA and EMA. europa.eufda.gov This is because it co-elutes with the analyte in chromatographic systems and experiences similar extraction recovery and matrix effects, thereby providing the most accurate correction for analytical variability. acanthusresearch.comclearsynth.com This leads to highly precise and accurate measurements of clavulanic acid concentrations in preclinical samples, which is essential for making critical decisions in the drug development process. researchgate.net
Computational Chemistry and Structural Analysis of Clavulanic Acid Methyl D3 Ester
Density Functional Theory (DFT) Calculations for Deuterated System Properties
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. For Clavulanic Acid Methyl-d3 Ester, DFT calculations are instrumental in predicting how deuteration of the methyl group influences its fundamental properties.
DFT calculations typically begin by optimizing the molecule's geometry to find its most stable three-dimensional structure. For the d3-ester, this would reveal subtle changes in bond lengths and angles within the deuterated methyl group compared to its non-deuterated counterpart. The C-D bond is slightly shorter and stronger than the C-H bond, a direct consequence of the heavier mass of deuterium (B1214612) lowering the zero-point vibrational energy (ZPVE) of the bond.
Table 1: Representative Parameters for DFT Analysis of this compound
| Parameter | Description | Relevance to Deuterated System |
|---|---|---|
| Functional | e.g., B3LYP, M06-2X, r²SCAN | Approximates the exchange-correlation energy, a key component of the total electronic energy. The choice of functional is critical for accuracy. mdpi.comresearchgate.net |
| Basis Set | e.g., 6-31G(d,p), aug-cc-pVDZ | Defines the set of mathematical functions used to build the molecular orbitals. Larger basis sets generally provide higher accuracy. mdpi.comresearchgate.net |
| Solvent Model | e.g., PCM, SMD | Simulates the effect of a solvent on the molecule's properties, providing a more realistic model of its behavior in solution. acs.org |
| Calculated Properties | Optimized Geometry (Bond Lengths/Angles), Vibrational Frequencies, Zero-Point Vibrational Energy (ZPVE), Electron Density Distribution, Molecular Orbital Energies (HOMO/LUMO) | These properties quantify the structural, energetic, and electronic differences between the deuterated and non-deuterated isotopologues. |
Molecular Dynamics Simulations to Elucidate Conformational Behavior
While DFT provides a static, minimum-energy picture, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. acs.org An MD simulation of this compound would model the movements of every atom in the molecule, as well as surrounding solvent molecules, by solving Newton's equations of motion. nih.govnih.gov
These simulations, often run for nanoseconds to microseconds, reveal the molecule's conformational landscape—the collection of different shapes it can adopt at a given temperature. Key analyses from MD simulations include:
Root Mean Square Deviation (RMSD): Tracks how the molecule's structure changes over time relative to its starting conformation, indicating the stability of the simulation.
Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual atoms, highlighting the most flexible regions of the molecule, such as the ethylidene side chain.
Conformational Clustering: Groups similar structures from the simulation trajectory to identify the most populated or dominant conformations.
Table 2: Typical Setup for Molecular Dynamics (MD) Simulation of this compound
| Parameter | Description | Purpose |
|---|---|---|
| Force Field | e.g., CHARMM, AMBER, OPLS | A set of parameters and functions that defines the potential energy of the system, describing bond stretching, angle bending, and non-bonded interactions. nih.gov |
| Solvent Model | e.g., TIP3P, SPC/E | An explicit representation of water molecules to simulate an aqueous environment accurately. |
| Ensemble | e.g., NVT, NPT | Defines the thermodynamic conditions (constant Number of particles, Volume, Temperature or Pressure) under which the simulation is run. |
| Simulation Time | 100 ns - 1 µs | The duration of the simulation. Longer times allow for the observation of slower conformational changes. nih.gov |
| Analysis | RMSD, RMSF, Hydrogen Bond Analysis, Conformational Clustering | These analyses extract meaningful information about the molecule's structural stability, flexibility, and preferred shapes from the raw simulation data. nih.gov |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts) for Deuterated Isotopologues
Computational methods are highly effective at predicting spectroscopic data, which can then be compared with experimental results for structure verification. nih.govyoutube.com For this compound, predicting the Nuclear Magnetic Resonance (NMR) spectrum is particularly insightful.
The most dramatic and predictable effect of the d3-substitution is on the ¹H NMR spectrum. The signal corresponding to the methyl ester protons, present in the non-deuterated compound, would be absent in the spectrum of the deuterated molecule because deuterium (²H) is not observed in standard ¹H NMR experiments. youtube.com
More subtle are the deuterium isotope effects on the ¹³C NMR spectrum. The carbon atom directly bonded to the deuterium atoms (the methyl carbon) is expected to experience a small upfield shift (to a lower ppm value) compared to its non-deuterated counterpart. This is known as a one-bond isotope effect. Smaller, two-bond isotope effects may also be observed on the adjacent carbonyl carbon of the ester. DFT calculations, specifically using the GIAO (Gauge-Independent Atomic Orbital) method, are highly effective for predicting these nuanced shifts. mdpi.com
Table 3: Predicted NMR Chemical Shift Changes for this compound
| Nucleus | Group | Predicted Chemical Shift (Non-deuterated) | Predicted Change in d3-Ester | Rationale |
|---|---|---|---|---|
| ¹H | -O-CH₃ | ~3.8 ppm (Singlet) | Signal disappears | Deuterium is not detected in ¹H NMR. |
| ¹³C | -O-C H₃ | ~52 ppm | Small upfield shift (~0.5-1.0 ppm) | One-bond deuterium isotope effect. |
| ¹³C | -C =O | ~168 ppm | Very small upfield shift (~0.05-0.1 ppm) | Two-bond deuterium isotope effect. |
Note: Predicted chemical shift values are approximate and can vary based on solvent and computational method.
Analysis of Isotopic Substitution Effects on Molecular Structure and Reactivity
The substitution of hydrogen with deuterium in the methyl ester group primarily impacts the molecule's properties through the mass difference between the two isotopes. This leads to what is known as the Kinetic Isotope Effect (KIE), a change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes. acs.orgnih.gov
The fundamental reason for the KIE is the difference in zero-point vibrational energy (ZPVE). Because deuterium is heavier than hydrogen, the C-D bond has a lower ZPVE than a C-H bond. This means that more energy is required to break a C-D bond than a C-H bond. ufz.de
For this compound, this has direct implications for its chemical reactivity and metabolic stability. Any reaction that involves the cleavage of a C-H bond on the methyl ester group will be slower for the deuterated compound. This is particularly relevant for metabolic pathways, where enzymes such as cytochrome P450 often catalyze oxidation reactions by abstracting a hydrogen atom. nih.gov By replacing the hydrogens with deuterium, the ester group is "kinetically protected," potentially slowing down its hydrolysis or other metabolic degradation pathways that involve this position. This enhanced stability is a key rationale for the use of deuteration in drug design. rsc.org Computationally, the transition states for reactions involving C-H/C-D bond breaking can be modeled using DFT to quantify the difference in activation energies and predict the magnitude of the KIE. nih.gov
Table 4: Comparison of C-H and C-D Bond Properties
| Property | C-H Bond | C-D Bond | Implication for Reactivity |
|---|---|---|---|
| Reduced Mass | Lower | Higher | Affects vibrational frequency. |
| Vibrational Frequency | Higher (~2900-3000 cm⁻¹) | Lower (~2100-2200 cm⁻¹) | The C-D bond is "stiffer" and vibrates more slowly. |
| Zero-Point Vibrational Energy (ZPVE) | Higher | Lower | The C-D bond sits (B43327) in a lower energy well. |
| Bond Dissociation Energy | Lower | Higher | More energy is needed to break a C-D bond compared to a C-H bond. |
| Reaction Rate (for C-X cleavage) | Faster | Slower | This difference is the basis of the primary Kinetic Isotope Effect (KIE). |
Future Directions and Emerging Research Avenues
Development of Advanced Multi-Labeled Clavulanic Acid Esters
The use of stable isotope-labeled internal standards is paramount for accurate quantification in mass spectrometry-based assays. While Clavulanic Acid Methyl-d3 Ester serves as a valuable tool, the development of multi-labeled clavulanic acid esters, incorporating isotopes such as ¹³C in addition to deuterium (B1214612), represents a significant step forward. medchemexpress.com These advanced standards can offer even greater mass shifts from the unlabeled analyte, minimizing the risk of isotopic crosstalk and enhancing the precision of quantification, particularly in complex biological matrices. medchemexpress.comnih.gov
Research in this area is focused on creating a new generation of internal standards that can overcome the limitations of existing ones. For instance, while a clavulanic acid methyl ester ¹³C d₃ standard has been utilized, issues with stability and response have been noted. nih.gov The development of more robust multi-labeled esters could address these challenges, providing researchers with more reliable tools for pharmacokinetic and metabolic studies.
Integration into High-Throughput Screening Analytical Platforms
High-throughput screening (HTS) is a cornerstone of modern drug discovery and development, enabling the rapid assessment of large numbers of compounds. The integration of this compound into HTS platforms offers a powerful method for identifying and characterizing new β-lactamase inhibitors and activators of antibiotic biosynthesis. nih.gov In such assays, the deuterated ester can be used as an internal standard for the accurate and rapid quantification of clavulanic acid production in various microbial strains. nih.gov
The application of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which are amenable to high-throughput formats, is central to this integration. nih.govnih.gov By employing this compound, researchers can develop robust and reproducible HTS assays to screen for genetic modifications or chemical compounds that enhance the production of clavulanic acid in industrial fermentation processes. nih.gov
Novel Applications in Systems Biology and Metabolomics Research
The fields of systems biology and metabolomics aim to provide a comprehensive understanding of the complex interactions within biological systems. nih.gov this compound is poised to play a crucial role in these disciplines by enabling detailed investigations into the biosynthesis and metabolism of clavulanic acid and other related clavam metabolites. nih.gov
In metabolomics studies, deuterated standards like this compound are indispensable for tracing the metabolic fate of clavulanic acid within a cell or organism. medchemexpress.com This allows researchers to map the intricate network of biochemical reactions involved in its production and degradation. Such insights are critical for metabolic engineering efforts aimed at improving the yield of this medicinally important compound. nih.gov Furthermore, the use of stable isotope-labeled compounds is fundamental to metabolic flux analysis, a key technique in systems biology. medchemexpress.com
Challenges and Opportunities in the Synthesis and Application of Deuterated β-Lactam Analogs
The synthesis of deuterated β-lactam analogs, including this compound, presents both challenges and opportunities. Achieving high levels of isotopic incorporation and regioselectivity during synthesis is a primary challenge that requires sophisticated chemical strategies. nih.gov The stability of the final deuterated compound is another critical consideration, as degradation can compromise its utility as an internal standard. nih.gov
Q & A
Q. How is Clavulanic Acid Methyl-d3 Ester synthesized, and what analytical techniques validate its isotopic purity?
Synthesis typically involves deuterated methylating agents (e.g., methyl methacrylate-d3) to introduce the deuterium label at the methyl ester position . Isotopic purity (>98%) is confirmed via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., tazobactam) ensures minimal interference during quantification .
Q. What are the primary applications of this compound in pharmacokinetic (PK) studies?
It is used as a stable isotopically labeled internal standard to quantify clavulanic acid in biological matrices. LC-MS/MS methods with optimized collision energy (e.g., 20–30 eV) and chromatographic separation (C18 columns, 2.6 µm particle size) improve sensitivity and reduce matrix effects .
Q. How does isotopic labeling impact the chromatographic behavior of this compound?
Deuterium labeling increases molecular mass by 3 Da, shifting retention time slightly compared to the non-deuterated form. Retention time alignment with analytes (e.g., clavulanic acid) is critical; tazobactam is often preferred as an internal standard due to better retention time matching .
Advanced Research Questions
Q. How do stability issues of this compound affect its utility as an internal standard?
Degradation products (e.g., free clavulanic acid) in the standard solution can distort quantification results . Mitigation strategies include:
Q. What methodological adjustments resolve data contradictions when using this compound in complex matrices?
Contradictions arise from co-eluting interferents or incomplete deuterium labeling. Solutions include:
Q. How is this compound integrated into population PK/PD models for β-lactamase inhibitor combinations?
Nonlinear mixed-effects modeling (NONMEM) quantifies exposure variability. For clavulanic acid, target attainment is assessed using %fT>MIC (time above minimum inhibitory concentration) and fAUC (free drug area under the curve), with deuterated standards ensuring accurate plasma concentration measurements .
Q. What are the challenges in validating LC-MS/MS methods for this compound in multi-drug resistance studies?
Key challenges include:
- Ion suppression from co-administered drugs (e.g., amoxicillin).
- Optimizing multiple reaction monitoring (MRM) transitions to avoid isotopic overlap (e.g., m/z 217 → 146 for the deuterated ester vs. m/z 214 → 143 for clavulanic acid) .
Q. How does isotopic purity affect cross-reactivity in enzyme inhibition assays?
Impurities (>2% non-deuterated species) may alter β-lactamase inhibition kinetics. Purity validation via HRMS (mass accuracy <5 ppm) and enzymatic assays with purified β-lactamases (e.g., TEM-1) are critical .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
